molecular formula C17H15N3O4S B15041111 (5Z)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione

(5Z)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione

Cat. No.: B15041111
M. Wt: 357.4 g/mol
InChI Key: HPCNLWCJHMOLNU-NVNXTCNLSA-N
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Description

The compound (5Z)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrole ring, a thiazolidine ring, and a nitrophenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and thiazolidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(5Z)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione: can be compared with other thiazolidine and pyrrole derivatives.

  • Compounds such as thiazolidine-2,4-dione and pyrrole-2-carboxaldehyde share structural similarities.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H15N3O4S

Molecular Weight

357.4 g/mol

IUPAC Name

(5Z)-5-[[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H15N3O4S/c1-10-7-12(8-15-16(21)18(3)17(22)25-15)11(2)19(10)13-5-4-6-14(9-13)20(23)24/h4-9H,1-3H3/b15-8-

InChI Key

HPCNLWCJHMOLNU-NVNXTCNLSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)/C=C\3/C(=O)N(C(=O)S3)C

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C=C3C(=O)N(C(=O)S3)C

Origin of Product

United States

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